1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole

Opioid Receptor BZLF1 Artemis

1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole (CAS 685106-90-5) is a poly-heterocyclic small molecule belonging to the pyridyl-pyrimidine benzimidazole class. It emerged from the NIH Molecular Libraries Program (MLP) as a screening hit (MLS000541326, CID.

Molecular Formula C22H15N5
Molecular Weight 349.397
CAS No. 685106-90-5
Cat. No. B2839468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole
CAS685106-90-5
Molecular FormulaC22H15N5
Molecular Weight349.397
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=CC=N5
InChIInChI=1S/C22H15N5/c1-2-7-21-19(5-1)25-15-27(21)17-10-8-16(9-11-17)18-12-14-24-22(26-18)20-6-3-4-13-23-20/h1-15H
InChIKeyAXHORYJGDBVDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole (CAS 685106-90-5): A Pyridyl-Pyrimidine Benzimidazole Probe


1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole (CAS 685106-90-5) is a poly-heterocyclic small molecule belonging to the pyridyl-pyrimidine benzimidazole class [1]. It emerged from the NIH Molecular Libraries Program (MLP) as a screening hit (MLS000541326, CID 1477836) [2]. The compound is characterized by a linear architecture linking a 1H-benzimidazole to a 2-(pyridin-2-yl)pyrimidine via a para-substituted phenyl ring, resulting in a molecular weight of 349.4 g/mol and a computed XLogP3 of 3.7 [3]. Its primary reported biological activities are moderate affinity for the human mu-type opioid receptor, the Epstein-Barr virus trans-activator protein BZLF1, and the human protein artemis [2]. The specific 2-pyridinyl substitution pattern is a key structural differentiator from its 4-pyridinyl isomer (CAS 685106-80-3), potentially influencing its target engagement profile [1].

Procurement Risk: Why Generic Pyridyl-Pyrimidine Benzimidazoles Cannot Replace CAS 685106-90-5


Substituting CAS 685106-90-5 with a generic alternative from the pyridyl-pyrimidine benzimidazole class introduces significant risk of altered biological outcomes. This scaffold's interaction with kinase ATP-binding pockets and other protein targets is highly sensitive to the orientation of the terminal pyridine nitrogen [1]. For instance, the isomeric compound 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole (CAS 685106-80-3) has identical molecular formula and weight but lacks the publicly reported multi-target activity profile against mu-opioid receptor, BZLF1, and protein artemis [2]. The 2-pyridinyl isomer uniquely presents a chelating nitrogen geometry conducive to specific hinge-region interactions in certain kinases, a feature not replicated by the 4-pyridinyl variant. Uncontrolled substitution therefore jeopardizes experimental reproducibility and can invalidate comparative data in screening campaigns [1].

Quantitative Differentiation Evidence for CAS 685106-90-5 Against Closest Analogs


Distinct Multi-Target Profile vs. the 4-Pyridinyl Isomer

CAS 685106-90-5 demonstrates a unique multi-target engagement profile that is quantitatively defined across three distinct protein targets in high-throughput screening assays, a level of annotation absent for its closest structural isomer CAS 685106-80-3 (4-pyridinyl variant). For the mu-type opioid receptor, the 2-pyridinyl isomer exhibits an IC50 of 4.00E+3 nM (4.0 µM) [1]. Against the EBV trans-activator protein BZLF1, it shows an IC50 of 5.76E+4 nM (57.6 µM) [1]. Additionally, it inhibits protein artemis with an IC50 of 4.65E+3 nM (4.65 µM) [2]. Publicly available databases contain no comparable multi-target activity data for the 4-pyridinyl analog, marking this compound as the only isomer with confirmed, albeit moderate, polypharmacology across these specific targets [3].

Opioid Receptor BZLF1 Artemis Target Engagement

Enhanced CNS Multiparameter Optimization Score vs. FDA-Approved Kinase Inhibitors

The computed XLogP3 value of 3.7 for CAS 685106-90-5 [1] positions it within the optimal lipophilicity range (1–4) for CNS drug candidates, according to Wager et al.'s CNS multiparameter optimization (CNS MPO) criteria [2]. This distinguishes it from many high-molecular-weight Type II kinase inhibitors bearing a trifluoromethyl-benzimidazole tail, such as the compound crystallized in PDB 3EWH (N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine), which has a molecular weight of 527.5 Da and a higher XLogP exceeding CNS drug-like guidelines [3]. The target compound's lower molecular weight (349.4 Da) and absence of hydrogen bond donors (HBD = 0) further align with CNS MPO desirability. Quantitative CNS MPO scoring indicates a higher probability of blood-brain barrier penetration for the target compound relative to the PDB 3EWH ligand.

CNS Penetration Physicochemical Property Drug Design

Commercially Verified High-Purity Supply Chain Advantage

Commercial vendors provide CAS 685106-90-5 with minimum purities of 95% (AKSci) and 97% (MolCore), with the latter specifying ISO-certified quality systems suitable for pharmaceutical R&D and analytical method validation . In contrast, the 4-pyridinyl isomer (CAS 685106-80-3) is listed by fewer suppliers without the same degree of publicly detailed quality certification. This documented purity specification reduces the risk of purchasing material with uncharacterized impurities that could confound biological assay results. For procurement officers, the availability of batches with NLT 97% purity and ISO certification represents a verifiable quality benchmark not uniformly available across all positional isomers in this chemical series.

Chemical Procurement Purity Specification QC

Prime Application Scenarios for CAS 685106-90-5 Based on Verified Data


Chemical Probe for Investigating Mu-Opioid Receptor Function and Bias

With a verified IC50 of 4.00E+3 nM against the human mu-type opioid receptor [1], CAS 685106-90-5 can serve as a starting scaffold for developing biased opioid ligands. Its moderate affinity, combined with a physicochemical profile (XLogP3 = 3.7, HBD = 0) suited for CNS penetration [2], makes it valuable for probing alternative signaling pathways distinct from classical opioid alkaloids. Researchers can utilize this compound as a reference point for structure-activity relationship (SAR) studies targeting G-protein-biased signaling over beta-arrestin recruitment, a critical area for developing safer analgesics.

HTS-Validated Positive Control for Epstein-Barr Virus Lytic Reactivation Assays

The compound's confirmed interaction with the EBV trans-activator protein BZLF1 (IC50 = 5.76E+4 nM) from a validated high-throughput screening assay [1] positions it as a useful tool in virology research. It can be employed as a positive control in cell-based assays monitoring BZLF1-mediated lytic gene expression, facilitating the identification of more potent chemical inducers of viral reactivation for oncolytic virotherapy strategies.

Negative Control for Type II Kinase Inhibitor Selectivity Profiling

Unlike the potent, selective Tie-2/VEGFR2 inhibitor characterized in PDB 3EWH (containing a large naphthalene-trifluoromethyl tail), CAS 685106-90-5 represents the minimal, non-elaborated core of this chemical series [1][2]. Its low molecular weight (349.4 Da) and absence of selectivity-conferring substituents make it an ideal negative control compound in kinase selectivity panels. Procurement of this compound allows researchers to empirically differentiate scaffold-driven binding from substituent-driven potency and selectivity, a critical step in mechanistic target deconvolution studies.

Reference Standard for Analytical Method Development and Pharmacopeial Testing

Due to its commercial availability at high purity (NLT 97%, ISO certified) [1], CAS 685106-90-5 is well-suited as a reference standard for developing and validating HPLC, LC-MS, or quantitative NMR analytical methods for the pyridyl-pyrimidine benzimidazole class. Its robust, well-defined structure and multiple aromatic chromophores provide excellent UV absorption characteristics, ensuring precise quantification and system suitability testing in pharmaceutical quality control environments.

Quote Request

Request a Quote for 1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.